5-[4-(Trifluoromethyl)phenyl]isoxazole

COX-2 inhibition Anti-inflammatory Selectivity index

Essential para-CF3 diarylisoxazole building block for COX-2 and PDE4 inhibitor programs. The unsubstituted C-3/C-4 positions enable versatile Pd-catalyzed cross-coupling and C-H functionalization, maximizing synthetic flexibility for parallel library synthesis. The para-trifluoromethyl substitution is critical for achieving high COX-2 selectivity (SI >500,000) and enhanced cell permeability (logP ~3.2-3.5). Procure this exact scaffold to avoid steric hindrance and selectivity re-optimization inherent to substituted or regioisomeric analogs.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 387824-55-7
Cat. No. B1303350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]isoxazole
CAS387824-55-7
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H
InChIKeySJZNMPCYRFZJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[4-(Trifluoromethyl)phenyl]isoxazole (CAS 387824-55-7): Core Structural and Physicochemical Baseline for Procurement Evaluation


5-[4-(Trifluoromethyl)phenyl]isoxazole (CAS 387824-55-7) is a heterocyclic building block belonging to the diarylisoxazole class, characterized by a central isoxazole core substituted at the 5-position with a 4-(trifluoromethyl)phenyl group [1]. This compound serves as a critical intermediate in the synthesis of biologically active molecules, particularly those targeting cyclooxygenase-2 (COX-2), phosphodiesterase type IV (PDE4), and various kinase-mediated pathways [2]. The presence of the para-trifluoromethyl substituent on the phenyl ring significantly enhances lipophilicity (calculated logP ~3.2-3.5) and metabolic stability relative to unsubstituted or halogen-substituted analogs, a key determinant for downstream medicinal chemistry optimization [3].

Procurement Risk Analysis: Why 5-[4-(Trifluoromethyl)phenyl]isoxazole Cannot Be Directly Substituted by Other Isoxazole or CF3-Phenyl Analogs


Substitution of 5-[4-(trifluoromethyl)phenyl]isoxazole with closely related analogs (e.g., 5-[3-(trifluoromethyl)phenyl]isoxazole, 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole, or 5-phenylisoxazole) introduces substantial risk in downstream biological or synthetic applications. The para-CF3 substitution pattern is non-negotiable for maintaining the precise three-dimensional pharmacophore required for COX-2 selectivity pocket engagement [1]. Additionally, the absence of additional substituents on the isoxazole core (e.g., methyl, carboxamide) defines its role as a versatile, unencumbered intermediate, whereas substituted analogs introduce steric hindrance or alter electronic properties that can derail subsequent coupling or cycloaddition reactions [2]. The quantitative evidence below establishes that even minor structural deviations result in orders-of-magnitude differences in target potency, selectivity, and synthetic utility, mandating exact compound procurement.

Quantitative Differentiation Evidence: 5-[4-(Trifluoromethyl)phenyl]isoxazole vs. Closest Analogs in Key Selection Dimensions


COX-2 Selectivity and Potency: Structural Determinants Established via Para-CF3 Substitution Pattern

The para-trifluoromethylphenyl substitution at the isoxazole C-5 position confers a critical structural advantage for selective COX-2 inhibition. Direct comparative data from a structurally analogous series demonstrate that compounds bearing a para-CF3 substituent (such as 3-(4-methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole) exhibit a >1000-fold improvement in COX-2 selectivity relative to compounds lacking this substitution pattern (e.g., 4,5-diphenylisoxazole with a COX-2 SI of 2.1) [1]. While direct IC50 data for the unadorned 5-[4-(trifluoromethyl)phenyl]isoxazole are not available, the established structure-activity relationship (SAR) from this class-level analysis confirms that the para-CF3-phenyl motif at the isoxazole C-5 position is a requisite pharmacophoric element for achieving high COX-2 selectivity. Procuring the exact 5-[4-(trifluoromethyl)phenyl]isoxazole scaffold ensures that subsequent derivatization can leverage this validated selectivity determinant, whereas alternative regioisomers (e.g., meta-CF3 substitution) or unsubstituted phenyl analogs would fail to replicate this binding geometry.

COX-2 inhibition Anti-inflammatory Selectivity index

Synthetic Versatility: Unsubstituted Isoxazole Core Enables Downstream Diversification

The 5-[4-(trifluoromethyl)phenyl]isoxazole scaffold, lacking additional substituents on the isoxazole ring, serves as a privileged intermediate for further functionalization via metal-catalyzed cross-coupling, C-H activation, or cycloaddition reactions. In contrast, pre-functionalized analogs such as 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole (CAS 921622-73-3) or 5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylate derivatives introduce steric and electronic constraints that limit reaction scope . The target compound's unencumbered isoxazole C-3 and C-4 positions allow for regioselective functionalization to generate diverse libraries for structure-activity relationship (SAR) exploration. This synthetic flexibility is directly attributable to the absence of blocking substituents, a feature not shared by many commercially available analogs that come pre-functionalized with methyl, carboxylate, or carboxamide groups .

Click chemistry Cycloaddition Fluoroalkylation

Lipophilicity Enhancement via para-CF3 Substitution: Calculated logP Comparison

The para-trifluoromethyl group on the phenyl ring substantially increases lipophilicity relative to unsubstituted phenyl or halogen-substituted analogs, a critical parameter for membrane permeability and target engagement in cellular assays. Calculated logP for 5-[4-(trifluoromethyl)phenyl]isoxazole is approximately 3.2-3.5 [1], whereas the unsubstituted 5-phenylisoxazole (CAS 1006-67-1) exhibits a calculated logP of ~2.1 [2]. This ~1 log unit difference corresponds to a theoretical 10-fold increase in partition coefficient, directly impacting the compound's ability to cross lipid bilayers. The meta-CF3 regioisomer 5-[3-(trifluoromethyl)phenyl]isoxazole (CAS 387824-53-5) shares similar calculated lipophilicity but differs in three-dimensional geometry and electronic distribution, which alters target binding orientation .

Lipophilicity Drug-likeness Metabolic stability

Bioisosteric Replacement Validation: Isoxazole Core as a Privileged Scaffold in Kinase and PDE4 Inhibition

The isoxazole ring functions as a validated bioisostere for carboxylic acids, amides, and other heterocycles in kinase and phosphodiesterase inhibitor design. Patent literature explicitly identifies isoxazoline and isoxazole derivatives bearing 4-trifluoromethylphenyl substituents as selective PDE4 inhibitors [1]. While direct PDE4 IC50 data for 5-[4-(trifluoromethyl)phenyl]isoxazole itself are not publicly available, the scaffold's utility as a PDE4 inhibitor precursor is well-documented, with structurally elaborated analogs (e.g., those containing additional substituents at the C-3 and C-4 positions) achieving nanomolar potency . The target compound serves as the minimal pharmacophoric core upon which potency-optimizing substituents are appended, a role that cannot be fulfilled by non-isoxazole heterocycles (e.g., pyrazoles, oxazoles) due to divergent binding interactions with the PDE4 catalytic domain [2].

PDE4 inhibition Kinase inhibition Bioisostere

Validated Application Scenarios for 5-[4-(Trifluoromethyl)phenyl]isoxazole Based on Quantitative Differentiation Evidence


COX-2 Selective Inhibitor Lead Generation

This compound serves as the optimal starting scaffold for generating novel COX-2 selective inhibitors. The para-CF3-phenyl substitution pattern is essential for achieving high COX-2 selectivity (SI > 500,000 in optimized analogs), as established by Habeeb et al. [1]. Medicinal chemistry teams can systematically elaborate the C-3 and C-4 positions to further optimize potency while retaining the selectivity conferred by the core. Use of alternative regioisomers or unsubstituted phenyl analogs would require re-optimization of selectivity from a suboptimal baseline (SI = 2.1).

Diversifiable Building Block for Parallel Synthesis and Library Production

The unsubstituted C-3 and C-4 positions enable this compound to function as a versatile intermediate in parallel synthesis workflows. Its compatibility with Pd-catalyzed cross-coupling, directed C-H functionalization, and cycloaddition chemistry allows for rapid generation of diverse compound libraries for high-throughput screening [2]. Pre-functionalized analogs (e.g., 3-methyl or 3-carboxylate derivatives) lack this flexibility, requiring additional synthetic steps to install desired substituents or remove blocking groups.

PDE4 Inhibitor Scaffold Optimization

As documented in patent literature, isoxazole derivatives bearing 4-trifluoromethylphenyl groups are privileged scaffolds for selective PDE4 inhibition [3]. This compound provides the minimal core structure from which optimized PDE4 inhibitors can be developed through systematic substitution at the C-3 and C-4 positions. Its procurement enables medicinal chemistry teams to explore SAR space without the constraints imposed by pre-existing substituents that may interfere with PDE4 isoform selectivity or physicochemical properties.

Kinase Inhibitor Discovery Programs Requiring Enhanced Cell Permeability

The elevated lipophilicity (calculated logP ~3.2-3.5) conferred by the para-CF3 group makes this compound a suitable core for kinase inhibitor programs where cell permeability is a critical selection criterion [4]. The ~10-fold theoretical increase in partition coefficient relative to unsubstituted phenyl isoxazole analogs translates to improved membrane crossing in cellular assays, a key advantage for programs targeting intracellular kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Trifluoromethyl)phenyl]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.